N-(2-Sulfamoylphenyl)but-2-enamide

Description

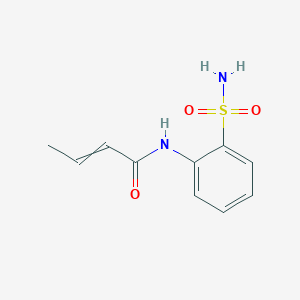

N-(2-Sulfamoylphenyl)but-2-enamide is an organic compound characterized by a phenyl ring substituted with a sulfamoyl (-SO₂NH₂) group at the 2-position and a but-2-enamide moiety attached via the nitrogen atom. The sulfamoyl group confers hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

CAS No. |

92629-14-6 |

|---|---|

Molecular Formula |

C10H12N2O3S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

N-(2-sulfamoylphenyl)but-2-enamide |

InChI |

InChI=1S/C10H12N2O3S/c1-2-5-10(13)12-8-6-3-4-7-9(8)16(11,14)15/h2-7H,1H3,(H,12,13)(H2,11,14,15) |

InChI Key |

XKDLLLUPZDCREM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)NC1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Sulfamoylphenyl)but-2-enamide can be synthesized through the reaction of methyl esters of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with 2-aminobenzenesulfonamide in glacial acetic acid. The reaction is facilitated by the presence of anhydrous sodium acetate and typically requires boiling for 20-30 minutes . The resulting compounds are yellow or pale yellow crystalline substances, soluble in various solvents such as DMF, DMSO, glacial acetic acid, dioxane, ethanol, and acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Sulfamoylphenyl)but-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-Sulfamoylphenyl)but-2-enamide has a wide range of applications in scientific research:

Biology: The compound exhibits biological activity, including analgesic and antimicrobial properties.

Medicine: It is used in the development of drugs with potential diuretic and antihypertensive effects.

Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Sulfamoylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and analgesic activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The table below summarizes key structural analogs of N-(2-Sulfamoylphenyl)but-2-enamide, emphasizing substituent variations and their implications:

Key Observations:

- Sulfamoyl vs.

- Enamide Chain Modifications: Dimethylamino Substituents (Example 138): Increase basicity and solubility, favoring oral bioavailability . Hydroxy/Cyano Groups (PHI492): Enhance hydrogen-bonding networks, critical for crystalline stability and BTK inhibition .

- Aromatic Ring Diversity : Halogenated (Cl, F) or heterocyclic (pyridine) substituents improve target selectivity and metabolic stability. For instance, the pyridin-2-ylmethoxy group in Example 138 may enhance binding to kinase active sites .

Physicochemical and Crystallographic Properties

- Crystalline Forms : and emphasize the importance of solid-state forms in drug development. For example, the maleate salt in improves solubility, while crystalline free bases () enhance thermal stability .

- Molecular Weight and Solubility: Higher molecular weights (e.g., Example 208 at 596 Da) may reduce solubility but increase target affinity. The target compound’s lack of bulky substituents suggests favorable solubility compared to tert-butyl or hexanolyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.